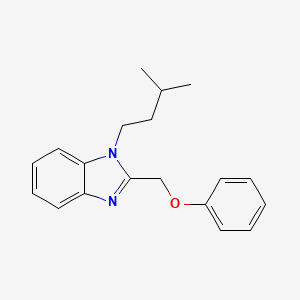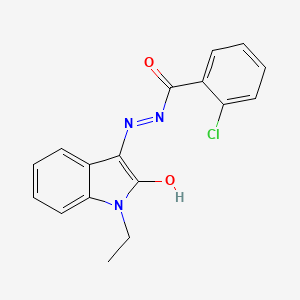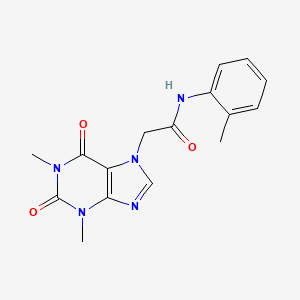![molecular formula C20H20N4O B5778828 4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPMP and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of MPMP involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. MPMP has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. MPMP also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, MPMP has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPMP has been shown to have a range of biochemical and physiological effects. Studies have shown that MPMP can induce apoptosis in cancer cells by activating caspase enzymes. MPMP has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. Additionally, MPMP has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators.
实验室实验的优点和局限性
One of the main advantages of using MPMP in lab experiments is its potent inhibitory effects on various enzymes and pathways involved in cell growth and proliferation. MPMP is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, MPMP has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.
未来方向
There are several future directions for the research and development of MPMP. One potential direction is the exploration of its potential use in the treatment of other diseases such as neurodegenerative disorders. Additionally, further studies can be conducted to optimize the synthesis method of MPMP to improve its solubility and stability. Finally, the development of new analogs of MPMP can be explored to improve its potency and selectivity for specific enzymes and pathways.
Conclusion:
In conclusion, MPMP is a chemical compound with significant potential applications in various fields, particularly in cancer research. The synthesis of MPMP involves a multi-step process, and its mechanism of action involves the inhibition of various enzymes and pathways involved in cell growth and proliferation. MPMP has been shown to have a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research and development of MPMP have been identified.
合成方法
The synthesis of MPMP involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with 2-methylphenylamine to form 4-methyl-N-(2-methylphenyl)benzamide. This compound is then reacted with 4-methylaniline to form 4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]benzamide. Finally, the reaction of this compound with ethyl cyanoacetate and ammonium acetate leads to the formation of MPMP.
科学研究应用
MPMP has been extensively studied for its potential applications in cancer research. Studies have shown that MPMP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MPMP has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPMP has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
4-methyl-2-(4-methylanilino)-N-(2-methylphenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-8-10-16(11-9-13)23-20-21-12-17(15(3)22-20)19(25)24-18-7-5-4-6-14(18)2/h4-12H,1-3H3,(H,24,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCCEGDQBBGCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C(=N2)C)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)

![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)
![2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5778835.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)



![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)